![molecular formula C14H22N2O4 B1376864 Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1043384-94-6](/img/structure/B1376864.png)

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Overview

Description

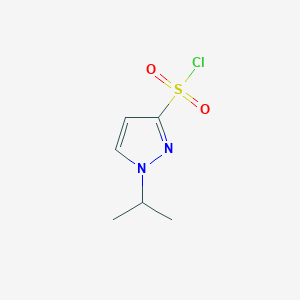

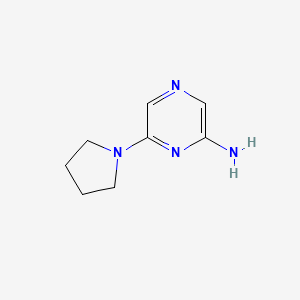

“Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H22N2O4 . It has a molecular weight of 282.336 Da . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves the use of palladium on carbon (Pd/C) in an argon atmosphere . The reaction is typically carried out in a tetrahydrofuran (THF) solution and stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis

The molecular structure of “Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 . The InChI code for this compound is 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) . Physical And Chemical Properties Analysis

“Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a solid at room temperature . It has a molecular weight of 282.336 Da .Scientific Research Applications

1. Use in Food Contact Materials

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has been evaluated for use as a stabilizer in polyolefins for food contact materials. This application is significant due to its potential to maintain the quality and safety of foodstuff packaging. The compound has been assessed to ensure that its migration into food does not pose a safety concern to consumers (Flavourings, 2012).

2. In Crystallography and Supramolecular Arrangements

Research into the molecular and crystal structure of tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives has provided insights into their supramolecular arrangements. These studies are crucial for understanding the compound's properties and potential applications in various scientific fields, such as material science and pharmaceuticals (Graus et al., 2010).

3. As a Reagent in Chemical Synthesis

This compound is also used as a reagent in chemical synthesis, particularly for the preparation of N-Boc-amino acids. Its stability and efficiency in introducing the Boc protecting group to amines make it a valuable tool in peptide and organic synthesis (Rao et al., 2017).

4. Polymer Stabilization

In the field of polymer science, tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate demonstrates effective synergistic stabilizing effects when used in combination with other antioxidants. This application is particularly relevant for enhancing the longevity and performance of polymers (Yachigo et al., 1992).

Safety and Hazards

Mechanism of Action

The compound also contains a carboxylate group, which can participate in hydrogen bonding and ionic interactions, potentially influencing its interaction with biological targets . The presence of nitrogen atoms in the structure suggests that it might interact with biological systems through coordination bonds .

In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like carboxylate could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the system .

properties

IUPAC Name |

tert-butyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(17)15-11(18)9-14/h4-9H2,1-3H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCQPFIUJZLSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

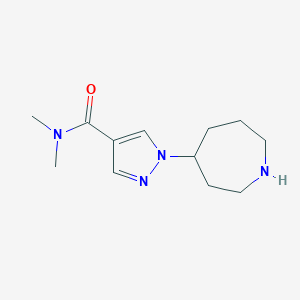

![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)